![molecular formula C15H22ClNO3 B1424665 Methyl 2-[(4-piperidinylmethoxy)methyl]benzoate hydrochloride CAS No. 1220034-73-0](/img/structure/B1424665.png)
Methyl 2-[(4-piperidinylmethoxy)methyl]benzoate hydrochloride
Overview
Description
Methyl 2-[(4-piperidinylmethoxy)methyl]benzoate hydrochloride (MPMBH) is a chemical compound that is used in a variety of scientific applications. It is a white powder that is soluble in water and ethanol, and is a derivative of benzoic acid. MPMBH is a versatile compound that has been used in the synthesis of various compounds, as well as in scientific research applications.
Scientific Research Applications
Pharmacological Research
This compound, with its piperidine structure, is a key fragment in drug design due to its presence in various classes of pharmaceuticals . Its derivatives are explored for their potential as therapeutic agents in treating a wide range of diseases.
Synthetic Chemistry
Researchers utilize this compound in synthetic chemistry for the development of new synthetic routes. It serves as a building block for creating complex molecules, particularly in the synthesis of various piperidine derivatives like substituted piperidines and piperidinones .
Environmental Science
The environmental impact of piperidine compounds, including their biodegradability and toxicity, is an area of research. This compound can be studied to develop safer chemicals for industrial use.
properties
IUPAC Name |
methyl 2-(piperidin-4-ylmethoxymethyl)benzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-18-15(17)14-5-3-2-4-13(14)11-19-10-12-6-8-16-9-7-12;/h2-5,12,16H,6-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLVTXDLVGGAER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1COCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(4-piperidinylmethoxy)methyl]benzoate hydrochloride | |
CAS RN |
1220034-73-0 | |
Record name | Benzoic acid, 2-[(4-piperidinylmethoxy)methyl]-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.